n,n,3-Trimethylbenzenesulfonamide
Overview
Description
N,N,3-Trimethylbenzenesulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS is a sulfonamide derivative that is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis and Structural Analysis
- N,N,3-Trimethylbenzenesulfonamide and its derivatives have been a subject of interest in the synthesis of complex organic compounds. For instance, Nikonov et al. (2019) described the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and its chlorinated derivative. They utilized X-ray single-crystal analysis and DFT calculations to study their structures, highlighting the self-association in solutions observed through FTIR-spectroscopy (Nikonov et al., 2019).
Synthesis of Pharmaceutical Intermediates
- The compound has been used in the synthesis of pharmaceutical intermediates. Anbarasan et al. (2011) demonstrated the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology was efficient for electronically diverse and sterically demanding aryl bromides, showing its utility in the rapid synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).
Herbicidal Activity
- In the agricultural sector, derivatives of N,N,3-Trimethylbenzenesulfonamide have been explored for herbicidal activity. 米山 et al. (1983) studied the herbicidal activity of N-[(R)-2, 3-epoxypropyl]-N-[(R)-α-methylbenzyl]-2, 4, 6-trimethylbenzenesulfonamide (UY-510), finding it effective for controlling barnyardgrass in rice fields (米山 et al., 1983).
Antitumor Activities
- Sulfonamide derivatives have been evaluated for their potential in cancer treatment. Owa et al. (2002) conducted a study on the antitumor activities of various sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, in human cancer cell lines. Their research revealed significant insights into the antiproliferative properties of these compounds, contributing to the development of new cancer therapies (Owa et al., 2002).
Nanofiber Fabrication
- The compound has also been utilized in the field of material science, particularly in the fabrication of nanofibers. Suvannasara et al. (2014) described the use of modified chitosan and 4-carboxybenzenesulfonamide derivatives in the formation of mucoadhesive nanofibers. These nanofibers demonstrated high thermal stability and enhanced mucoadhesive properties, showing promise for drug delivery applications (Suvannasara et al., 2014).
Future Directions
properties
IUPAC Name |
N,N,3-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-5-4-6-9(7-8)13(11,12)10(2)3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCBFUBJPXBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302846 | |
Record name | n,n,3-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n,3-Trimethylbenzenesulfonamide | |
CAS RN |
82125-40-4 | |
Record name | NSC154645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n,3-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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